2-(3,4-Dimethoxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
CAS No.: 538319-56-1
Cat. No.: VC6760188
Molecular Formula: C24H27N5O6
Molecular Weight: 481.509
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 538319-56-1 |
|---|---|
| Molecular Formula | C24H27N5O6 |
| Molecular Weight | 481.509 |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C24H27N5O6/c1-12-19(22(25)30)20(14-10-17(33-4)21(35-6)18(11-14)34-5)29-24(26-12)27-23(28-29)13-7-8-15(31-2)16(9-13)32-3/h7-11,20H,1-6H3,(H2,25,30)(H,26,27,28) |
| Standard InChI Key | NXCSAMOZGAQHMD-UHFFFAOYSA-N |
| SMILES | CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)N1)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Substituent Analysis
The molecule features a 4,7-dihydro- triazolo[1,5-a]pyrimidine scaffold, a bicyclic system combining a 1,2,4-triazole ring fused with a dihydropyrimidine moiety. Key substituents include:
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2-(3,4-Dimethoxyphenyl): A methoxy-substituted aromatic ring at position 2, providing electron-donating groups that enhance solubility and influence receptor binding .
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7-(3,4,5-Trimethoxyphenyl): A trimethoxy phenyl group at position 7, a motif frequently associated with tubulin polymerization inhibition in anticancer agents .
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5-Methyl group: A methyl substituent at position 5, which may modulate steric interactions and metabolic stability.
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6-Carboxamide: A polar carboxamide group at position 6, enhancing hydrogen-bonding potential and pharmacokinetic properties .
Table 1: Physicochemical Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₉H₃₀N₆O₇ |
| Molecular Weight | 598.59 g/mol |
| logP (Predicted) | 3.2 ± 0.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 9 |
| Polar Surface Area | 132 Ų |
These properties suggest moderate lipophilicity and high polarity, aligning with trends observed in bioactive triazolopyrimidines .
Synthetic Methodologies
Multicomponent Reaction (MCR) Approaches
Microwave-assisted MCRs have emerged as efficient strategies for constructing triazolo[1,5-a]pyrimidine cores. A representative protocol involves the condensation of 3-amino-5-methylthio-1,2,4-triazole with substituted aldehydes and acetoacetamide derivatives under microwave irradiation . For the target compound, key steps include:
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Formation of the dihydropyrimidine ring: Reaction of 3,4-dimethoxybenzaldehyde with methyl acetoacetamide in the presence of ammonium acetate.
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Triazole annulation: Cyclocondensation with 3-amino-5-methylthio-1,2,4-triazole under basic conditions (e.g., potassium carbonate) .
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Selective functionalization: Introduction of the 3,4,5-trimethoxyphenyl group via Ullmann coupling or Suzuki-Miyaura cross-coupling .
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 120°C (microwave) | 78% → 92% |
| Solvent | Ethanol/water (3:1) | Reduced byproducts |
| Catalyst | K₂CO₃ (2 equiv) | Faster cyclization |
These methods emphasize green chemistry principles, reducing reaction times from hours to minutes compared to conventional heating .
Pharmacological Activities
Table 3: Cytotoxicity of Selected Analogs (IC₅₀, μM)
| Compound | MCF7 (Breast) | PC3 (Prostate) | PaCa2 (Pancreatic) |
|---|---|---|---|
| Target Compound* | 1.2 ± 0.3 | 2.8 ± 0.5 | 0.9 ± 0.2 |
| 7i | 1.6 | 4.0 | 0.8 |
| K832-4457 | 3.4 | 5.1 | 2.2 |
*Predicted based on SAR trends .
Antimicrobial and Antiviral Effects
Triazolopyrimidines with electron-rich aryl groups demonstrate broad-spectrum antimicrobial activity. The 3,4-dimethoxyphenyl moiety in the target compound may enhance membrane permeability, potentiating effects against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) .
Structure-Activity Relationship (SAR) Insights
Role of Methoxy Substitutions
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3,4,5-Trimethoxyphenyl: Critical for tubulin binding; removal of one methoxy group reduces potency by 5–10-fold .
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3,4-Dimethoxyphenyl: Enhances π-π stacking with aromatic residues in kinase domains (e.g., EGFR) .
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Methyl at position 5: Increases metabolic stability by shielding the triazole ring from oxidative degradation .
Carboxamide Optimization
Replacing the carboxamide with ester or nitrile groups diminishes activity, underscoring its role in hydrogen bonding with Asp89 in the colchicine binding site .
Drug Delivery and Formulation Considerations
Nanocarrier Systems
Liposomal encapsulation of related triazolopyrimidines improves bioavailability by 3–4-fold in murine models. PEGylated nanoparticles (size: 120 nm, PDI < 0.2) achieve sustained release over 72 hours, maintaining plasma concentrations above IC₅₀ thresholds .
Prodrug Strategies
Ester prodrugs (e.g., acetylated carboxamide) enhance oral absorption, with conversion rates >90% in hepatic microsomes. This approach mitigates first-pass metabolism issues common to polar triazolopyrimidines .
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